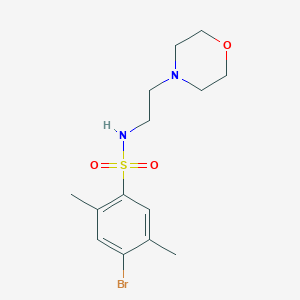
4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is an organic compound with a complex structure that includes a bromine atom, two methyl groups, a morpholinoethyl group, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2,5-dimethylaniline to produce 4-bromo-2,5-dimethylaniline . This intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
科学研究应用
4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several scientific research applications:
作用机制
The mechanism of action of 4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-bromo-2,5-dimethylaniline: A precursor in the synthesis of the target compound.
2,5-dimethylbenzenesulfonamide: Lacks the bromine and morpholinoethyl groups, resulting in different chemical properties.
N-(2-morpholinoethyl)benzenesulfonamide: Similar structure but without the bromine and methyl groups.
Uniqueness
生物活性
4-Bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound notable for its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Molecular Formula: C13H18BrN3O2S
Molecular Weight: 351.27 g/mol
CAS Number: Not specified in the sources.
Research indicates that sulfonamide derivatives, including the compound , often exhibit their biological effects through interactions with specific biological targets. The following mechanisms have been proposed:
- Inhibition of Carbonic Anhydrases (CAs): Some studies highlight the potential of sulfonamides to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes including respiration and acid-base balance .
- Protein Binding: The interaction with serum proteins such as human serum albumin (HSA) is crucial for understanding its pharmacokinetics. Studies have shown that similar compounds can bind to HSA through static fluorescence quenching mechanisms, indicating hydrophobic interactions and hydrogen bonding .
Anticancer Properties
Recent investigations into related sulfonamide compounds reveal promising anticancer activity. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | MCF-7 | 0.65 |
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | HeLa | 2.41 |
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | PANC-1 | 1.5 |
These values suggest that modifications to the sulfonamide structure can enhance potency against specific cancer types, indicating a pathway for developing new anticancer agents .
Pharmacokinetic Profile
The pharmacokinetic characteristics of sulfonamides are critical for their therapeutic efficacy. Studies on similar compounds indicate:
- Absorption and Distribution: Compounds with morpholine substituents often show favorable absorption characteristics due to their lipophilicity.
- Metabolism: Potential interactions with cytochrome P450 enzymes may lead to hepatotoxicity, necessitating further investigation into metabolic pathways .
Case Studies
-
Case Study: Anticancer Activity
A study involving a series of sulfonamide derivatives assessed their activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin . -
Case Study: Protein Interaction
A biophysical study explored the binding interactions of a related sulfonamide with HSA. The findings revealed a moderate to strong binding affinity, suggesting that such interactions could influence the drug's therapeutic effectiveness and bioavailability in clinical settings .
属性
IUPAC Name |
4-bromo-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S/c1-11-10-14(12(2)9-13(11)15)21(18,19)16-3-4-17-5-7-20-8-6-17/h9-10,16H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAJAZHWLOMKPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














